molecular formula C10H11IN2O B8320132 2-(6-iodo-1H-indazol-3-yl)propan-2-ol

2-(6-iodo-1H-indazol-3-yl)propan-2-ol

Cat. No.: B8320132
M. Wt: 302.11 g/mol
InChI Key: IVNHMBRZEXHPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of the Indazole Scaffold in Contemporary Pharmaceutical Research and Drug Discovery

The indazole moiety is a cornerstone in modern drug discovery, with its derivatives showing a remarkable range of biological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor properties. nsf.govnih.gov The structural versatility of the indazole ring allows it to act as a bioisostere for other important heterocycles like indole (B1671886), enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

The significance of this scaffold is exemplified by the number of indazole-containing drugs that have reached the market. A notable example relevant to the 6-iodo substitution pattern of the title compound is Axitinib, a potent tyrosine kinase inhibitor approved for the treatment of advanced renal cell carcinoma. masterorganicchemistry.com The synthesis of Axitinib critically involves 6-iodo-1H-indazole as a key intermediate, highlighting the industrial and pharmaceutical relevance of this specific substitution pattern. nih.govmasterorganicchemistry.comresearchgate.net The presence of the iodine atom at the 6-position provides a crucial handle for synthetic elaboration, typically through palladium-catalyzed cross-coupling reactions, to build more complex molecular architectures. chim.it

Below is a table of representative indazole-containing drugs, underscoring the scaffold's therapeutic importance.

Drug NameTherapeutic Use
Axitinib Anti-cancer (Tyrosine Kinase Inhibitor)
Niraparib Anti-cancer (PARP Inhibitor)
Pazopanib Anti-cancer (Tyrosine Kinase Inhibitor)
Benzydamine Anti-inflammatory
Granisetron Anti-emetic (5-HT3 Receptor Antagonist)

This table showcases a selection of approved drugs built upon the indazole scaffold, demonstrating its wide-ranging applicability in medicine.

Tautomerism and Isomerism of Indazoles: 1H-Indazole and 2H-Indazole Derivatives in Research

A defining characteristic of the indazole system is its annular tautomerism, which significantly influences its synthesis, reactivity, and biological interactions. nih.gov Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole , which differ in the position of the hydrogen atom on the pyrazole (B372694) ring's nitrogen atoms. acs.orgnsf.gov

Theoretical and experimental studies have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer, making it the predominant form in solution for most unsubstituted and substituted indazoles. nih.govmit.edu The energy difference is estimated to be approximately 15 kJ·mol⁻¹. mit.edu

For the specific compound 2-(6-iodo-1H-indazol-3-yl)propan-2-ol , the designation "1H" explicitly indicates that the proton resides on the N1 nitrogen. The substitution pattern plays a crucial role in the tautomeric equilibrium. Research on the closely related analog, 2-(6-bromo-1H-indazol-3-yl)propan-2-ol , suggests that the sterically bulky propan-2-ol group at the C3 position helps to stabilize the 1H tautomer by sterically hindering proton transfer to the N2 position. diva-portal.org Therefore, it is highly probable that This compound also exists predominantly as the 1H-tautomer.

Tautomeric forms of Indazole.
Fig 1. The two primary tautomeric forms of the indazole scaffold: the more stable 1H-indazole and the less stable 2H-indazole.

Foundational Synthetic Contexts for Indazole Derivatives in Academic Inquiry

The development of efficient and regioselective synthetic methods to access substituted indazoles is a major focus of academic and industrial research. The synthesis of a molecule like This compound requires strategies for functionalizing both the benzene (B151609) and pyrazole rings of the indazole core.

A plausible synthetic pathway would involve a multi-step sequence, leveraging modern organometallic techniques. The functionalization at the C3 position of the indazole ring is notably challenging due to the lower nucleophilicity of this position compared to the N1 and N2 atoms. nih.govmit.edu

A general, logical synthetic approach could be envisioned as follows:

Synthesis of the Core: The synthesis would likely begin with the preparation of the 6-iodo-1H-indazole core. Several methods exist for this, often starting from commercially available materials like 6-bromoindazole and performing a halogen exchange reaction. nih.govmasterorganicchemistry.com

N-Protection: To direct reactivity to the C3 position and prevent side reactions at the acidic N-H, the indazole nitrogen is typically protected with a suitable group, such as tetrahydropyranyl (THP) or Boc (tert-butyloxycarbonyl). chim.itmasterorganicchemistry.com

C3-Functionalization: The key step involves introducing the propan-2-ol group at the C3 position. This can be achieved through a metal-halogen exchange or direct deprotonation at C3 of the N-protected 6-iodo-indazole using a strong organolithium base (e.g., n-BuLi). The resulting C3-lithiated intermediate is a potent nucleophile that can react with an electrophile, in this case, acetone . youtube.com This reaction, a form of Grignard-type addition, would form the desired tertiary alcohol upon quenching.

Deprotection: The final step would involve the removal of the N-protecting group under acidic conditions to yield the final product, This compound .

This synthetic strategy is summarized in the table below.

StepDescriptionKey Reagents
1 Halogen Exchange6-bromoindazole, KI, CuI
2 N-H Protection6-iodo-1H-indazole, DHP, p-TsOH
3 C3-Lithiation & AlkylationN-protected indazole, n-BuLi, Acetone
4 N-DeprotectionAqueous Acid (e.g., HCl)

This table outlines a plausible synthetic route for the target compound based on established methodologies for C3-functionalization of indazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11IN2O

Molecular Weight

302.11 g/mol

IUPAC Name

2-(6-iodo-2H-indazol-3-yl)propan-2-ol

InChI

InChI=1S/C10H11IN2O/c1-10(2,14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5,14H,1-2H3,(H,12,13)

InChI Key

IVNHMBRZEXHPFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C2C=CC(=CC2=NN1)I)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 6 Iodo 1h Indazol 3 Yl Propan 2 Ol and Precursors

Regioselective Functionalization of the Indazole Core

The inherent reactivity of the indazole ring system presents both opportunities and challenges for its selective functionalization. The introduction of substituents at specific positions is crucial for modulating the pharmacological properties of the final compounds.

Methodologies for Iodination of the Indazole Nucleus

Iodination of the indazole scaffold is a critical step, as the iodine atom serves as a versatile handle for further transformations, such as cross-coupling reactions. The regioselectivity of this process is of paramount importance.

The C-3 position of the 1H-indazole is susceptible to electrophilic substitution. Direct iodination at this position is a common and effective strategy. This is typically achieved by treating the indazole with an iodinating agent in the presence of a base. blogspot.com The reaction proceeds through the deprotonation of the N-1 proton, which increases the electron density of the heterocyclic ring, thereby facilitating the electrophilic attack of iodine at the C-3 position. masterorganicchemistry.com

Commonly, molecular iodine (I₂) is employed as the iodinating agent in combination with a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). blogspot.comnih.gov The choice of solvent can influence the reaction efficiency, with polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being frequently utilized. blogspot.comchim.it Another effective reagent for C-3 iodination is N-iodosuccinimide (NIS), which can be used under basic conditions or in the presence of an acid catalyst. blogspot.com

Introducing an iodine atom at the C-6 position of the indazole nucleus generally requires a multi-step approach, as direct electrophilic iodination at this position is not favored. One common strategy involves the use of a pre-functionalized indazole derivative.

A widely used method starts with 6-amino-1H-indazole. This precursor can undergo a Sandmeyer-type reaction, wherein the amino group is first converted to a diazonium salt using a diazotizing reagent like sodium nitrite in an acidic medium. Subsequent treatment of the diazonium salt with a source of iodide, such as potassium iodide (KI), leads to the formation of 6-iodo-1H-indazole. researchgate.net

An alternative route involves a halogen exchange reaction, starting from 6-bromo-1H-indazole. The bromo substituent can be displaced by an iodo group through a copper-catalyzed Finkelstein-type reaction, employing reagents like cuprous iodide (CuI) and potassium iodide (KI) in a suitable solvent such as 1,4-dioxane. organic-chemistry.org

The selection of the appropriate iodinating reagent and reaction conditions is crucial for achieving high yields and regioselectivity. The following table summarizes various reagents and conditions employed for the iodination of the indazole nucleus.

PositionIodinating ReagentBase/CatalystSolventTemperatureYieldReference(s)
C-3 I₂KOHDMFRoom Temp.Good blogspot.commasterorganicchemistry.comnih.gov
C-3 I₂K₂CO₃DMFNot specifiedGood blogspot.comchim.it
C-3 NISKOHDichloromethaneNot specifiedGood blogspot.com
C-3 NISTrifluoroacetic acid (catalytic)AcetonitrileRoom Temp.Excellent masterorganicchemistry.com
C-6 NaNO₂, HCl then KI-WaterNot specifiedNot specified researchgate.net
C-6 CuI, KIN,N-dimethylethylenediamine1,4-DioxaneReflux84.2% organic-chemistry.org

This table is interactive and can be sorted by clicking on the column headers.

The use of hexafluoroisopropanol (HFIP) as a solvent has also been shown to promote the regioselective halogenation of arenes and heterocycles with N-halosuccinimides under mild conditions. masterorganicchemistry.com

Introduction and Elaboration of the Propan-2-ol Moiety at the C-3 Position

The introduction of the 2-hydroxypropan-2-yl (propan-2-ol) group at the C-3 position of the 6-iodo-1H-indazole core is a key step in the synthesis of the target molecule. Direct alkylation at this position is challenging due to the inherent low nucleophilicity of the C-3 carbon of the indazole ring. nih.gov Therefore, indirect methods involving the introduction of a precursor functional group are generally employed.

Direct C-3 alkylation of indazoles is a rare transformation. nih.gov More commonly, the C-3 position is first functionalized with a group that can undergo subsequent nucleophilic addition to construct the desired propan-2-ol moiety.

A plausible and widely applicable strategy involves the introduction of an electrophilic handle at the C-3 position of the 6-iodo-1H-indazole. This can be achieved through various methods, such as the introduction of an ester, a nitrile, or an acetyl group. For instance, a 3-carboxy- or 3-cyanoindazole can serve as a precursor.

Once the precursor is in place, the propan-2-ol group can be constructed via a nucleophilic addition reaction using an organometallic reagent. The reaction of a C-3 ester or a C-3 acetyl group with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) or methyllithium, followed by an acidic workup, will yield the desired 2-(6-iodo-1H-indazol-3-yl)propan-2-ol. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

Alternatively, a C-3 cyanoindazole can be reacted with a methyl Grignard reagent to form an intermediate imine, which upon hydrolysis, yields a 3-acetylindazole. masterorganicchemistry.com This intermediate can then be treated with another equivalent of a methyl Grignard reagent to afford the final tertiary alcohol.

The general transformation can be summarized as follows:

Step 1: Introduction of a Precursor Group at C-3

Indazole-3-carboxylic acid esters can be prepared through various synthetic routes.

3-Cyanoindazole can be synthesized from 3-iodoindazole via a palladium-catalyzed cyanation reaction.

3-Acetylindazoles can be prepared through Friedel-Crafts acylation of the indazole ring, although regioselectivity can be an issue.

Step 2: Nucleophilic Addition to the Precursor Group

C-3 Precursor GroupOrganometallic Reagent (Excess)Product after WorkupReference(s)
Ester (-COOR)Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li)2-(Indazol-3-yl)propan-2-ol masterorganicchemistry.comchemistrysteps.com
Acetyl (-COCH₃)Methylmagnesium bromide (CH₃MgBr) or Methyllithium (CH₃Li)2-(Indazol-3-yl)propan-2-ol masterorganicchemistry.comwikipedia.org
Cyano (-CN)1. Methylmagnesium bromide (CH₃MgBr) 2. Hydrolysis 3. Methylmagnesium bromide (CH₃MgBr)2-(Indazol-3-yl)propan-2-ol masterorganicchemistry.com

This table is interactive and can be sorted by clicking on the column headers.

These multi-step approaches, involving the initial functionalization of the C-3 position followed by a nucleophilic addition, provide a reliable and versatile route to this compound and its analogs.

Ring-Opening and Cyclization Reactions to Form Propanol-Substituted Indazoles

A promising strategy for constructing functionalized cyclic scaffolds involves the ring-opening of strained ring systems, such as cyclopropanols, to generate reactive intermediates that can undergo subsequent cyclization. researchgate.net The inherent ring-strain in cyclopropanols facilitates their conversion into highly reactive β-carbonyl radicals under oxidative conditions. nih.gov This process typically begins with the single-electron oxidation of the cyclopropanol, often mediated by a metal salt like Mn(III) or Ag(I), to form a cyclopropoxy radical. nih.govbeilstein-journals.org This radical intermediate readily undergoes homolytic cleavage of a C-C bond (ring-opening) to produce a more stable β-keto radical. nih.govbeilstein-journals.org

This β-keto radical is a versatile intermediate that can be trapped by various radical acceptors. nih.gov In the context of forming a propanol-substituted indazole, one could envision a pathway where a suitably designed precursor containing a cyclopropanol and a masked indazole moiety undergoes this oxidative ring-opening. The resulting β-keto radical, which inherently contains the propanone structure that can be reduced to propanol, could then cyclize onto an aromatic ring to form the fused heterocyclic system of the indazole. nih.govbeilstein-journals.org This tandem radical cyclization process allows for the efficient formation of two carbon-carbon bonds under mild conditions. nih.gov The ketone functionality installed during this process provides a convenient handle for further derivatization or reduction to the desired tertiary alcohol. nih.gov

Derivatization of Pre-existing Functional Groups to Propan-2-ol Structure

A more direct approach to synthesizing this compound involves the functionalization of a pre-existing 6-iodo-1H-indazole core. The C-3 position of the indazole ring can be selectively derivatized after appropriate protection of the N-H protons. A common strategy involves the regioselective protection of the indazole at the N-2 position with a group like 2-(trimethylsilyl)ethoxymethyl (SEM). nih.gov The SEM group serves to direct regioselective lithiation at the C-3 position. This lithiated indazole acts as a potent nucleophile that can react with a wide range of electrophiles. nih.gov To install the propan-2-ol group, the C-3 lithiated intermediate would be reacted with acetone. A subsequent aqueous workup would protonate the resulting alkoxide to yield the target tertiary alcohol. The SEM protecting group can then be removed under mild conditions, for example, by treatment with tetrabutylammonium fluoride (TBAF) or aqueous HCl. nih.gov

Alternatively, other functional groups at the C-3 position can be converted into the propan-2-ol moiety. For instance, a 3-carboxy-indazole derivative could be converted to a methyl ester, which could then react with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol. Similarly, a 3-halogeno-1H-indazole can serve as a precursor for organometallic intermediates that can then be functionalized. google.com The derivatization of hydroxyl functional groups is a well-established field, with numerous reagents and reactions available to modify or build upon an initial alcohol moiety. nih.govresearchgate.net

Transition-Metal-Catalyzed Synthetic Routes to Indazole Derivatives

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction and functionalization of heterocyclic systems like indazole. researchgate.net Catalysts based on palladium, copper, and rhodium are particularly effective for forming the C-C and C-N bonds necessary to build and decorate the indazole scaffold. benthamdirect.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck) in Indazole Functionalization

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for forming C(sp2)–C(sp2) bonds and are widely used for the functionalization of indazoles. mdpi.comnih.gov The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly advantageous due to its mild reaction conditions and broad functional group tolerance. mdpi.comnih.gov This reaction is highly effective for the C-3 functionalization of 3-iodo-1H-indazole with various organoboronic acids. mdpi.com For the synthesis of the target molecule, a 3,6-diiodo-1H-indazole could potentially be coupled selectively with a suitable boronic acid or ester that carries a masked propan-2-ol group.

The Heck reaction, which couples an organic halide with an alkene, is another powerful palladium-catalyzed transformation. For example, a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and an alkene like 2-vinyl pyridine can be achieved using a palladium(II) acetate catalyst. google.com This demonstrates the utility of 3-iodoindazoles as substrates for introducing complex substituents. The resulting vinyl group could then be transformed into the propan-2-ol moiety through reactions such as hydration or dihydroxylation followed by selective oxidation and Grignard addition.

Reaction Type Catalyst System Substrates Key Features
Suzuki-Miyaura PdCl2(dppf), PdCl2(dtbpf)3-Iodo-1H-indazole, Arylboronic acidsEffective for C-3 arylation; ionic liquids can improve yield and catalyst recycling. mdpi.com
Suzuki-Miyaura Pd(OAc)2 / RuPhos3-Bromo-indazol-5-amine, Arylboronic acidsMicrowave-assisted conditions can accelerate the reaction. researchgate.net
Heck Reaction Pd(OAc)2 / tri-o-tolylphosphine3-Iodo-6-nitro-1-(THP)-1H-indazole, AlkenesUsed to introduce vinyl groups at the C-3 position. google.com
Direct Arylation Pd(OAc)2 / Phenanthroline4-Nitro-1H-indazole, ArenesAllows for site-selective C-7 arylation directed by an electron-withdrawing group. researchgate.net

Copper-Catalyzed Transformations for Indazole Scaffold Construction

Copper catalysis plays a pivotal role in the fundamental construction of the indazole ring system, often by facilitating the formation of key C–N and N–N bonds. nih.gov One-pot, three-component reactions catalyzed by copper are highly efficient for synthesizing 2H-indazoles. nih.gov A common approach involves the reaction of 2-bromobenzaldehydes, primary amines, and sodium azide with a copper catalyst, such as copper(I) iodide or copper oxide nanoparticles. nih.gov This methodology is tolerant of a wide range of functional groups. nih.gov

Another innovative copper-catalyzed approach is the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. nih.gov This reaction proceeds through a C–N bond formation followed by a 1,2-hydride shift, offering a novel route to functionalized indazoles that can serve as precursors to other derivatives. nih.gov Copper catalysts are also used for intramolecular C-N bond formation in 2-chloro-benzoic acid-N'-aryl hydrazides to produce indazol-3-ones. rsc.org

Reaction Type Catalyst Starting Materials Product Type
Three-Component Cyclization CuO nanoparticles, Cu(I)2-Bromobenzaldehydes, Amines, Sodium Azide2H-Indazoles nih.gov
Intramolecular Hydroamination Copper Catalyst2-Alkynylazobenzenes3-Alkenyl-2H-indazoles nih.gov
Intramolecular C-N Coupling Cu(I) Iodide / L-proline2-Chloro-benzoic acid-N'-aryl hydrazides1-Substituted indazol-3-ones rsc.org
Cascade C-N Coupling/C-H Amination Copper Catalyst2-(2H-indazol-2-yl)aniline, BromidesImidazo[1,2-b]indazole rsc.org

Rhodium-Catalyzed C-H Activation and Annulation Processes

Rhodium(III)-catalyzed C–H activation has emerged as a powerful and atom-economical strategy for synthesizing substituted indazoles. nih.govnih.gov This method often utilizes an internal directing group to guide the regioselective functionalization of a C–H bond. A prominent example is the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. acs.orgacs.org In this process, the azo functional group of the azobenzene directs the rhodium catalyst to activate an ortho C–H bond. nih.gov This is followed by the addition of the C-H bond across the aldehyde's carbonyl group to form an alcohol intermediate. nih.govacs.org Subsequent intramolecular cyclative capture and aromatization yield the final 2H-indazole product. nih.gov This formal [4+1] annulation is highly efficient and compatible with a broad range of functional groups on both the azobenzene and aldehyde partners. nih.govnih.gov This strategy can also be applied to the reaction of azoxy compounds with diazoesters or alkynes to furnish 2H-indazole products. mdpi.com

Emerging and Sustainable Synthetic Approaches for Indazoles

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for indazole synthesis. hilarispublisher.com A key area of development is the use of heterogeneous and recyclable catalysts. For instance, copper oxide (CuO) nanoparticles supported on activated carbon have been shown to be an efficient and reusable catalyst for the one-pot, three-component synthesis of 2H-indazoles. acs.orgnih.gov

The use of green solvents is another important aspect of sustainable synthesis. Reactions have been successfully carried out in polyethylene glycol (PEG-400) or under solvent-free conditions, reducing the reliance on volatile and often hazardous organic solvents. nih.govacs.org Furthermore, energy-efficient techniques such as microwave irradiation are being employed to accelerate reactions, often leading to shorter reaction times and improved yields compared to conventional heating methods. nih.gov These approaches, which include lower catalyst loading, higher atom economy, and operational simplicity, are making the synthesis of indazole scaffolds more economical and environmentally friendly. nih.govacs.org

Electrochemical Synthesis Pathways for Indazole Derivatives

Organic electrosynthesis has been revitalized as a sustainable and powerful strategy for the formation of complex molecules. This approach uses electrical current to drive chemical reactions, often avoiding harsh reagents and offering unique selectivity. In the context of indazole synthesis, electrochemistry provides innovative pathways for C-H functionalization, acylation, and alkylation. bohrium.comdoaj.org

Recent studies have demonstrated the selective electrochemical synthesis of 1H-indazoles and their N-oxides. nih.govresearchgate.net The outcome of these reactions can be controlled by the choice of cathode material. For instance, using a reticulated vitreous carbon cathode allows for the selective synthesis of a wide range of 1H-indazole N-oxides. nih.govresearchgate.net Conversely, when a zinc cathode is employed, the N-oxides can be deoxygenated to the corresponding 1H-indazoles through a paired electrolysis process. nih.govresearchgate.net This dual reactivity from a common precursor highlights the versatility of electrochemical methods. The scope of this protocol is broad, tolerating both electron-rich and electron-poor substrates. nih.gov Mechanistic studies, including cyclic voltammetry, suggest these transformations proceed via a radical pathway involving iminoxyl radicals. nih.govresearchgate.net

Electrochemical methods are not limited to the formation of the indazole core but are also extensively used for its functionalization. Transition-metal-free electrochemical approaches have been developed for direct C-3 sulfonylation of 2H-indazoles. bohrium.com Furthermore, electrochemical strategies have been successfully applied for the N-1 alkylation and acylation of 1H-indazoles. bohrium.comorganic-chemistry.org In one method, indazoles are electrochemically reduced to form indazole anions, which then react with acid anhydrides for selective N1-acylation. organic-chemistry.org This technique offers several advantages, including mild reaction conditions, high synthetic competence, and simple operation. bohrium.com

Table 1: Electrochemical Synthesis of Indazole Derivatives

Reaction Type Key Features Cathode Material Substrate Scope Ref.
1H-Indazole N-oxide Synthesis Selective N-oxide formation Reticulated Vitreous Carbon Broad (electron-rich and -poor) nih.govresearchgate.net
Deoxygenation to 1H-Indazole Cathodic cleavage of N-O bond Zinc (Zn) 1H-Indazole N-oxides nih.govresearchgate.net
C-3 Sulfonylation Transition-metal-free Not specified 2H-Indazoles bohrium.com
N-1 Acylation Reduction to indazole anion Not specified 1H-Indazoles organic-chemistry.org

| N-1 Alkylation | Multiple methods reported | Not specified | 1H-Indazoles | bohrium.com |

Visible Light-Mediated Heterodifunctionalization Strategies

The use of visible light as a clean and renewable energy source has become increasingly prevalent in organic synthesis. researchgate.net Photoredox catalysis, in particular, has emerged as a powerful tool for constructing complex molecules under mild conditions. researchgate.net A significant advancement in this area is the heterodifunctionalization of alkynes, which provides an efficient route to sophisticated scaffolds like indazoles by installing two different functional groups across a triple bond in a single step. nih.gov

A noteworthy strategy involves the heterodifunctionalization of alkynylazobenzenes, which can be promoted exclusively by visible light without the need for any transition metal or photocatalyst. researchgate.netnih.govacs.org This reaction exhibits excellent regioselectivity and perfect atom economy, allowing for the rapid assembly of biologically relevant 2H-indazole scaffolds from simple alkyne precursors. nih.govacs.org The process is versatile, accommodating a wide range of nucleophiles including alcohols, carboxylic acids, thiols, amides, and even water, leading to oxyamination, sulfenoamination, and diamination reactions. researchgate.netnih.gov For example, the incorporation of acetamide into the 2H-indazole scaffold can be achieved in moderate yield even without a base, underscoring the high reactivity of the excited species generated upon irradiation of the alkynylazobenzene. nih.gov

Mechanistic investigations suggest that the reaction does not proceed through a radical pathway, as the presence of radical inhibitors does not impede the reaction. acs.org Instead, a polar mechanism is proposed where the azo group of the light-excited alkynylazobenzene attacks the alkynyl moiety to generate a key intermediate. acs.org This catalyst-free approach represents a significant step forward in the sustainable synthesis of functionalized indazoles. nih.gov

Table 2: Visible Light-Mediated Synthesis of 2H-Indazoles from Alkynylazobenzenes

Reaction Type Key Features Catalyst/Additive Substrate Scope Ref.
Oxyamination Metal- and photocatalyst-free None Alcohols, Carboxylic Acids, Water nih.govacs.org
Sulfenoamination Perfect atom economy None Thiols researchgate.netnih.gov

| Diamination | Excellent regioselectivity | None | Amides, Heterocycles (e.g., Indole) | nih.gov |

Intramolecular Cascade Annulation Reactions in Indazole Formation

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. This approach enhances molecular complexity rapidly and adheres to the principles of green chemistry by reducing waste and improving atom economy.

One powerful method for synthesizing complex indazole frameworks involves a one-pot domino protocol that combines o-chloropyrazolyl ynones with nitromethane derivatives. researchgate.net This transformation proceeds through a tandem Michael addition-intramolecular SNAr reaction pathway to furnish diversely functionalized indazoles. researchgate.net Another innovative approach is the development of asymmetric synthesis of 1,7-annulated indazoles through a bifunctional Brønsted base-catalyzed cascade reaction. colab.wsresearchgate.net This process is capable of forming multiple chiral centers, including a quaternary carbon, with high yields and excellent stereoselectivity under mild conditions. colab.wsresearchgate.net

Transition metals also play a crucial role in catalyzing cascade reactions for indazole synthesis. Rhodium(III)-catalyzed tandem C-H alkylation followed by intramolecular decarboxylative cyclization of azoxy compounds with diazoesters provides an efficient route to 3-acyl-2H-indazoles. nih.gov Similarly, palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes has been utilized to synthesize indazoles. caribjscitech.com These methods demonstrate the power of cascade reactions to construct complex, fused polycyclic indazole architectures from readily available starting materials, often with high functional group tolerance. researchgate.netnih.gov

Table 3: Intramolecular Cascade Reactions for Indazole Synthesis

Reaction Type Catalyst/Reagent Key Transformation Product Type Ref.
Domino Benzannulation Base (e.g., K2CO3) Michael addition-intramolecular SNAr Functionalized Indazoles researchgate.net
Asymmetric Annulation Bifunctional Brønsted Base Asymmetric cascade reaction 1,7-Annulated Indazoles colab.wsresearchgate.net
Tandem C-H Alkylation/Cyclization Rhodium(III) catalyst C-H activation/decarboxylative cyclization 3-Acyl-2H-Indazoles nih.gov

| Intramolecular Amination | Palladium catalyst | C-N bond formation | 2H-Indazoles | caribjscitech.com |

Structure Activity Relationship Sar Studies of Indazole Derivatives in Academic Research

Influence of Positional Substitution on Biological Efficacy (C-3, C-6, N-1, N-2)

The biological activity of indazole derivatives can be significantly modulated by substituents at the C-3, C-6, N-1, and N-2 positions.

The C-3 position is a common site for modification and plays a critical role in the interaction of indazole derivatives with their biological targets. For instance, in a series of indazole-3-carboxamides investigated as calcium-release activated calcium (CRAC) channel blockers, the specific regiochemistry of the amide linker at the C-3 position was found to be crucial for inhibitory activity. nih.gov The indazole-3-carboxamide 12d actively inhibited calcium influx, while its reverse amide isomer was inactive, highlighting the stringent structural requirements at this position. nih.gov Furthermore, the introduction of a methyl group at the C-3 position of certain 6-substituted aminoindazole derivatives led to a potential increase in toxicity against HCT116 colon cancer cells. rsc.org In other studies, the presence of a 1H-indazole ring and a suitably substituted carbohydrazide (B1668358) moiety at the C-3 position was essential for potent inhibitory activity against the IDO1 enzyme. nih.gov These findings underscore the importance of the C-3 substituent in defining the pharmacological profile of indazole compounds. For "2-(6-iodo-1H-indazol-3-yl)propan-2-ol", the propan-2-ol group at the C-3 position would be expected to influence its biological activity through steric and electronic effects, potentially impacting its binding to target proteins.

Substitution at the C-6 position of the indazole ring also has a profound impact on biological efficacy. The introduction of a bulky hydrophobic group at this position has been explored in several studies. For example, a series of 6-substituted aminoindazole derivatives were designed and synthesized as potential anticancer agents. rsc.org SAR studies on these compounds revealed that substitutions at the C-6 position played a crucial role in their IDO1 inhibitory activity. nih.gov The presence of an iodine atom at the C-6 position, as in the subject compound, is of particular interest. 6-Iodo(1H)indazole is a versatile building block in medicinal chemistry, often used in the synthesis of novel therapeutic agents, including anti-cancer compounds. chemimpex.com The iodine atom can participate in halogen bonding and other non-covalent interactions, which can significantly influence ligand-target binding. QSAR models for the antiproliferative activity of benzazoles have demonstrated that substituents at the 6-position influence activity, with effects dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

Alkylation or arylation at the N-1 and N-2 positions of the indazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these derivatives. The position of the substituent (N-1 vs. N-2) can lead to different biological activities. For instance, in a study on 6-substituted aminoindazoles, relocating a methyl group from N-1 to N-2 resulted in a decrease in the anti-proliferative activity of most of the compounds. rsc.org The synthesis of N-alkylated indazole derivatives is a key area of focus in medicinal chemistry. nih.gov

Summary of Positional Substitution Effects on Indazole Derivatives
PositionSubstituent TypeObserved Effect on Biological ActivityReference Compound(s)
C-3CarboxamideCrucial for CRAC channel blocking activity; specific regiochemistry required.Indazole-3-carboxamide 12d
C-3MethylIncreased potential toxicity in certain 6-substituted aminoindazoles.3-methyl-6-aminoindazole derivatives
C-6Amino and other substituentsPlays a crucial role in IDO1 inhibitory activity.6-substituted aminoindazoles
C-6HalogenInfluences antiproliferative activity based on atomic mass, polarizability, and volume.6-halogen-substituted benzothiazoles
N-1 vs. N-2MethylRelocating methyl from N-1 to N-2 decreased anti-proliferative activity.N-methyl-6-aminoindazoles

Computational Chemistry Applications in SAR Elucidation

Computational chemistry provides powerful tools to investigate the SAR of indazole derivatives at a molecular level, offering insights that can guide the design of more potent and selective compounds.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their therapeutic effects.

In one study, QSAR modeling of indazole compounds with inhibitory activity against SAH/MTAN-mediated quorum sensing was performed using a combination of 2D and 3D structural descriptors. nih.gov The developed QSAR model was able to explain and predict a significant percentage of the variance in the inhibitory activity of the compounds. nih.gov Another QSAR study on hexahydro indazole derivatives as anti-inflammatory agents resulted in a statistically significant model that could be used to predict the activity of new compounds. researchgate.net These models often reveal that a combination of electronic, steric, and hydrophobic properties of the substituents on the indazole ring are critical for activity. For halogen-substituted benzazoles, QSAR models have elucidated the effects of substituents at the C-6 position, showing a dependence on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com Such models could be applied to "this compound" to predict its biological activity based on descriptors calculated from its molecular structure.

Examples of QSAR Studies on Indazole Derivatives
Indazole Derivative ClassBiological ActivityKey Findings from QSAR Model
Indazole compoundsInhibition of SAH/MTAN-mediated quorum sensingModel could explain and predict a significant portion of the variance in inhibitory activity based on 2D and 3D descriptors. nih.gov
Hexahydro indazole derivativesAnti-inflammatory activityA statistically significant model was developed to predict anti-inflammatory activity. researchgate.net
Halogen-substituted benzazolesAntiproliferative activityActivity at the 6-position is dependent on topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. mdpi.com

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and affinity of a ligand to its target protein. These methods have been widely applied to indazole derivatives to understand their mechanism of action at a molecular level.

In a study of novel indazole derivatives, molecular docking was used to assess their effectiveness against a renal cancer-related protein. nih.govrsc.org The analysis identified derivatives with the highest binding energies, suggesting they are the most promising candidates for further development. nih.govrsc.org Docking studies of indazole compounds against SAH/MTAN revealed common amino acid residues involved in the interaction and crucial for biological activity. nih.gov Similarly, molecular docking has been employed to study the binding of 3-amino/alkoxy substituted 5-azaindazoles to cancer-related proteins, revealing a high number of binding interactions with active site amino acids. jocpr.com For "this compound", molecular docking could be used to predict its binding orientation and affinity within the active site of a relevant biological target, providing insights into the specific interactions that contribute to its activity.

Advanced quantum chemical calculations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping, provide detailed insights into the electronic and structural properties of molecules. These methods are increasingly used to rationalize the SAR of indazole derivatives.

DFT calculations have been used to study the physicochemical properties and electrostatic potential of novel indazole derivatives. nih.gov The analysis of FMOs, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides information about the electron-donating and electron-accepting capabilities of a molecule, which are crucial for its reactivity and interaction with biological targets. researchgate.netdergipark.org.tr The HOMO-LUMO energy gap is an indicator of molecular reactivity. researchgate.net MEP maps are used to predict the reactive sites of a molecule for nucleophilic and electrophilic attacks. nih.gov These quantum chemical parameters have been calculated for various indazole derivatives to understand their chemical reactivity and to correlate these properties with their observed biological activities. dergipark.org.tr For "this compound", DFT calculations could provide valuable information on its electronic properties, such as charge distribution and orbital energies, which would help in understanding its reactivity and potential interactions with a biological target.

Quantum Chemical Parameters Calculated for Indazole Derivatives
ParameterInformation ProvidedRelevance to SAR
HOMO EnergyElectron-donating abilityCorrelates with the molecule's ability to interact with electron-deficient sites in a biological target.
LUMO EnergyElectron-accepting abilityCorrelates with the molecule's ability to interact with electron-rich sites in a biological target.
HOMO-LUMO Energy GapChemical reactivity and stabilityA smaller gap generally indicates higher reactivity.
Molecular Electrostatic Potential (MEP)Predicts sites for nucleophilic and electrophilic attackHelps in understanding how the molecule will interact with the electrostatic field of a protein's active site.

Pharmacological and Biological Research Trajectories of Indazole Derivatives

The Indazole Nucleus as a Preeminent Pharmacophore in Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmedchemexpress.com This versatility has made it a cornerstone in the development of numerous therapeutic agents. researchgate.net Although indazole derivatives are rarely found in nature, synthetic compounds incorporating this nucleus exhibit a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, antibacterial, and anti-HIV properties. nih.govnih.gov

The significance of the indazole core is underscored by its presence in several commercially available drugs. For instance, Axitinib and Pazopanib are indazole-containing kinase inhibitors used in cancer therapy, while Niraparib is an indazole-based PARP inhibitor for treating certain types of cancer. nih.govGranisetron , another key example, is a potent antiemetic agent built upon the indazole structure. austinpublishinggroup.com The thermodynamic stability of the 1H-indazole tautomer, the predominant form of the molecule, contributes to its suitability as a foundational structure in drug design. nih.govaustinpublishinggroup.com The ability to diversify the functional groups attached to the indazole ring system allows chemists to fine-tune the pharmacological profiles of these molecules, leading to compounds with potent and selective activities. nih.gov

Enzymatic and Receptor Modulation by Indazole Compounds

The therapeutic potential of indazole derivatives stems from their ability to interact with and modulate the activity of various critical biological enzymes and receptors.

The indazole moiety has been extensively utilized in the synthesis of kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling and proliferation. nih.govnih.gov Researchers have successfully developed indazole derivatives that show potent inhibitory activity against a range of protein kinases.

Structure-activity relationship (SAR) studies have revealed that specific substitutions on the indazole ring are critical for potent inhibitory activities. For example, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, an N-ethylpiperazine group was found to be important for both enzymatic and cellular activity. nih.gov Similarly, for Extracellular signal-regulated kinase (ERK) inhibitors, structure-guided design has led to compounds with nanomolar efficacy. nih.gov

Compound ClassTarget KinaseExample CompoundInhibitory Activity (IC₅₀)
1H-Indazole-based derivativesFGFR1Compound 992.9 nM (enzymatic), 40.5 nM (cellular) nih.gov
1H-Indazole derivativesEGFR KinaseCompound 1098.3 nM nih.gov
1H-Indazole derivativesEGFR T790M MutantCompound 1095.3 nM nih.gov
1H-Indazole amide derivativesERK1Compound 1169.3 ± 3.2 nM nih.gov
Indazole-pyrimidine based derivativesVEGFR-2Compound 13e/f (methoxy derivative)Potent inhibition noted nih.gov

Bacterial DNA gyrase is a clinically validated target for antibiotics, and its GyrB subunit, which contains the ATP-binding site, offers an opportunity to overcome resistance to existing drugs like fluoroquinolones. nih.govacs.org Guided by structure-based drug design, a novel class of indazole derivatives has been discovered as potent inhibitors of Gyrase B (GyrB). nih.govacs.orgnih.gov These compounds emerged from the optimization of a pyrazolopyridone hit, where the core was transformed into an indazole scaffold to improve cellular penetration and antibacterial activity. nih.govresearchgate.net The resulting indazole derivatives have demonstrated excellent enzymatic and antibacterial efficacy against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govacs.org

Compound ClassTarget EnzymeKey Findings
Indazole DerivativesBacterial DNA Gyrase BExcellent enzymatic and antibacterial activity against Gram-positive pathogens. nih.govacs.org
Indazole DerivativesMRSA GyrBPotent inhibition observed, overcoming resistance mechanisms. nih.govacs.org

Cyclooxygenase (COX) enzymes are key to the biosynthesis of prostaglandins, which mediate inflammation. nih.gov While inhibition of COX-1 can lead to gastrointestinal side effects, selective inhibition of the COX-2 isoform is a validated strategy for developing anti-inflammatory drugs with improved safety profiles. nih.govnih.gov A series of novel indazole derivatives has been developed that exhibit high affinity and selectivity for the COX-2 enzyme. nih.govnih.gov Through structural modifications, researchers have produced compounds with significant COX-2 inhibitory activity and excellent selectivity over COX-1. nih.gov For instance, one such derivative, compound 16 in a reported study, showed a COX-2 IC₅₀ value of 0.409 µM with no efficient inhibition of COX-1 detected at concentrations up to 30 µM. nih.gov

Compound SeriesTarget EnzymeExample CompoundInhibitory Activity (IC₅₀)Selectivity
(Aza)indazole derivativesCOX-2Compound 160.409 µM nih.govHighly selective versus COX-1 nih.gov

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel involved in the vomiting reflex. amegroups.orgnih.gov Antagonists of this receptor are highly effective antiemetic agents, particularly for managing nausea and vomiting induced by chemotherapy. amegroups.orgwikipedia.org The indazole structure is a key feature in some of the most potent and selective 5-HT3 antagonists. nih.gov The drug Granisetron is a prime example of an indazole derivative used clinically for this purpose. amegroups.orgwikipedia.org Research has led to the identification of indazole-3-carboxylic acid derivatives that are potent 5-HT3 receptor antagonists, devoid of the dopamine antagonist properties seen in earlier drugs like metoclopramide. nih.govacs.org

Compound ClassTarget ReceptorExample DrugTherapeutic Use
Indazole derivativesSerotonin 5-HT3 ReceptorGranisetron (BRL 43694)Antiemetic for chemotherapy-induced nausea and vomiting. amegroups.orgwikipedia.orgnih.gov
Indazole-3-carboxylic acid amidesSerotonin 5-HT3 ReceptorVarious derivatives (e.g., 6g)Potent and selective 5-HT3 antagonism. nih.gov

Diverse Biological Activities Underpinning Research Interest

The extensive research into indazole derivatives is driven by their proven and potential therapeutic applications across a wide spectrum of diseases. The core indazole scaffold has been successfully leveraged to develop compounds with a remarkable range of biological activities.

These activities include:

Anti-tumor Properties : Primarily through the inhibition of various protein kinases (such as VEGFR, FGFR, EGFR) that are critical for cancer cell growth and angiogenesis. nih.govnih.govnih.gov

Antibacterial Effects : Achieved by targeting essential bacterial enzymes like DNA gyrase B, offering a pathway to new antibiotics for resistant strains. nih.govacs.org

Anti-inflammatory Action : Resulting from the selective inhibition of the COX-2 enzyme, which is a key mediator of inflammation and pain. researchgate.netnih.gov

Antiemetic Effects : Through potent antagonism of the 5-HT3 receptor, providing a cornerstone for managing nausea and vomiting. austinpublishinggroup.comamegroups.orgnih.gov

Other Investigated Activities : The versatility of the indazole nucleus has led to its exploration for numerous other therapeutic purposes, including as anti-HIV agents, anti-depressants, and for treating neurodegenerative diseases. researchgate.netnih.govnih.gov

The ability to modify the indazole structure at various positions allows for the optimization of potency, selectivity, and pharmacokinetic properties, ensuring that this heterocyclic system will remain a subject of intense and fruitful research in drug discovery for the foreseeable future.

Antimicrobial Investigations (Antibacterial, Antifungal, Antiprotozoal)

The indazole nucleus is a cornerstone in the development of new antimicrobial agents. nih.gov Researchers have extensively investigated its derivatives for activity against a wide spectrum of pathogens, including bacteria, fungi, and protozoa.

Antibacterial Research:

Indazole derivatives have shown significant potential as antibacterial agents. nih.govmdpi.com Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria. acs.org One of the key mechanisms of action for some indazole-based antibacterials is the inhibition of bacterial DNA gyrase B, a clinically validated target for antibiotics. researchgate.net For instance, a series of novel indazole derivatives were designed as inhibitors of DNA gyrase B and showed significant inhibition of bacterial growth with Minimum Inhibitory Concentration (MIC) values of 50µg/mL against strains such as B. subtilis, S. aureus, E. coli, and P. aeruginosa. nih.gov Another study highlighted a 3-methyl-1H-indazole derivative that exhibited notable antibacterial activity against B. subtilis and E. coli. acs.org The structural characteristics of 2-(6-iodo-1H-indazol-3-yl)propan-2-ol, particularly the halogen substitution which can enhance antimicrobial potency, suggest it as a candidate for future antibacterial screening.

Antifungal Research:

The exploration of indazole derivatives has also extended to their antifungal properties. nih.gov Certain N-methyl-3-aryl indazoles have demonstrated activity against the fungal strain Candida albicans. nih.gov Additionally, some 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, particularly those with electron-withdrawing groups, have shown more potent antifungal activity than the standard drug fluconazole. mdpi.com Microwave-assisted synthesis of indazole derivatives has also yielded compounds with promising antifungal activity against Candida albicans. monash.edu Given these findings, this compound could be a subject of interest in the search for new antifungal agents.

Antiprotozoal Research:

Indazole derivatives have emerged as potent antiprotozoal agents, with some compounds showing greater efficacy than the standard drug metronidazole. nih.gov Research has demonstrated activity against various protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. nih.govresearchgate.netresearchgate.net Specifically, 2-phenyl-2H-indazole derivatives have displayed strong antiprotozoal activity. researchgate.netresearchgate.net Furthermore, indazole N-oxide derivatives have been investigated for their antichagasic and leishmanicidal properties. mdpi.com The indazole core within this compound makes it a plausible candidate for investigation in the development of novel treatments for protozoal infections.

Table 1: Examples of Antimicrobial Activity in Indazole Derivatives
Indazole Derivative ClassTarget OrganismKey FindingsReference
Substituted IndazolesB. subtilis, S. aureus, E. coli, P. aeruginosaInhibition of DNA gyrase B; MIC of 50µg/mL. nih.gov
3-methyl-1H-indazole derivativesB. subtilis, E. coliSignificant antibacterial activity. acs.org
2,3-diphenyl-2H-indazole derivativesCandida albicans, Candida glabrataIn vitro growth inhibition. nih.gov
2-phenyl-2H-indazole derivativesG. intestinalis, E. histolytica, T. vaginalisMore potent than metronidazole. nih.govresearchgate.net
4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazolesVarious bacteria and fungiMore potent than ciprofloxacin and fluconazole. mdpi.com

Anti-Inflammatory and Analgesic Research

The indazole scaffold is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. monash.edu This is largely due to the ability of many indazole derivatives to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade and pain signaling.

Anti-Inflammatory Activity:

Numerous studies have demonstrated the significant anti-inflammatory potential of indazole derivatives. nih.gov These compounds have been shown to inhibit carrageenan-induced paw edema in animal models, a standard test for acute inflammation. nih.govresearchgate.net The mechanism of action often involves the inhibition of COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation. nih.govacs.org In addition to COX-2 inhibition, the anti-inflammatory effects of indazole derivatives have been attributed to the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as free radical scavenging activities. nih.gov The presence of the indazole core in this compound suggests its potential to be investigated for similar anti-inflammatory properties.

Analgesic Activity:

The analgesic properties of indazole derivatives are often linked to their anti-inflammatory effects, particularly in models of inflammatory pain. nih.gov By inhibiting the production of prostaglandins via COX inhibition, these compounds can effectively reduce pain sensitivity. Research has shown that indazole derivatives can attenuate nociceptive responses in models such as acetic acid-induced writhing and the formalin test. nih.gov The structural similarity of this compound to known analgesic indazoles makes it a compound of interest for future pain research.

Table 2: Anti-Inflammatory and Analgesic Activity of Indazole Derivatives
Indazole DerivativeActivityMechanism of ActionReference
Indazole, 5-aminoindazole, 6-nitroindazoleAnti-inflammatoryInhibition of COX-2, TNF-α, IL-1β, and free radicals. nih.gov
(Aza)indazole derivativesSelective COX-2 inhibitionHigh affinity and selectivity for COX-2. acs.org
2H-indazole derivativesAnti-inflammatoryInhibitory activity against human COX-2. mdpi.com

Studies on Antipyretic Properties

The antipyretic, or fever-reducing, effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are a direct consequence of their ability to inhibit COX enzymes in the central nervous system, thereby reducing the synthesis of prostaglandins involved in elevating the hypothalamic set point for body temperature. While the anti-inflammatory and analgesic properties of indazole derivatives are well-documented, specific studies focusing solely on their antipyretic effects are less common but are often inferred from their mechanism of action as COX inhibitors. Given that many indazole derivatives are potent inhibitors of prostaglandin synthesis, it is plausible that compounds such as this compound could also exhibit antipyretic activity.

Anticancer Research Paradigms

The indazole moiety is a prominent scaffold in modern oncology research, with several indazole-based drugs approved for cancer treatment. nih.govresearchgate.net These compounds often function as kinase inhibitors, targeting the enzymes that drive cancer cell proliferation, survival, and angiogenesis. nih.govacs.org

Kinase Inhibition:

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of various protein kinases. nih.gov These include:

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR blocks angiogenesis, the formation of new blood vessels that tumors need to grow. mdpi.com

Fibroblast Growth Factor Receptor (FGFR): FGFRs are involved in cell proliferation, differentiation, and migration, and their inhibition can halt tumor growth. acs.org

Pim kinases and Aurora kinases: These are serine/threonine kinases that play crucial roles in cell cycle progression and are often overexpressed in cancer. acs.org

Other Anticancer Mechanisms:

Beyond kinase inhibition, indazole derivatives have been shown to induce apoptosis (programmed cell death), inhibit cell migration and invasion, and affect the cell cycle in cancer cells. nih.govnih.gov For example, one study found that an indazole derivative promoted apoptosis in breast cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. nih.gov The structural features of this compound, including the indazole core known to be a "hinge-binding" fragment in many kinase inhibitors, make it a compelling candidate for synthesis and evaluation in anticancer drug discovery programs. nih.gov

Table 3: Anticancer Activity of Indazole Derivatives
Indazole Derivative ClassMechanism of ActionTarget Cancer TypesReference
Various indazole derivativesKinase inhibition (VEGFR, FGFR, Pim, Aurora)Lung, breast, colon, prostate cancers nih.govacs.org
Indazole-pyrimidine hybridsVEGFR-2 inhibitionGeneral anticancer nih.gov
1H-indazole-3-amine derivativesInduction of apoptosis, cell cycle arrestChronic myeloid leukemia nih.govmonash.edu

Anti-HIV and Antiviral Activity Research

The versatility of the indazole scaffold extends to the field of antiviral research, with a particular focus on the development of agents against the Human Immunodeficiency Virus (HIV). mdpi.com

Anti-HIV Activity:

Indazole derivatives have been successfully designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govacs.orgnih.gov These compounds bind to a hydrophobic pocket in the HIV reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle. A key advantage of some novel indazole NNRTIs is their resilience to mutations in the reverse transcriptase enzyme, a major challenge in HIV therapy. nih.govacs.orgnih.gov Furthermore, indazolyl-substituted piperidin-4-yl-aminopyrimidines have been synthesized and shown to have potent activity against both wild-type and mutant strains of HIV-1. researchgate.net

Broader Antiviral Potential:

Computational studies have also suggested the potential of indazole-pyrone hybrids as antiviral agents against other viruses, including coronaviruses. researchgate.net These findings open up new avenues for the exploration of indazole derivatives in the broader context of antiviral drug discovery. The unique electronic and steric properties that could be imparted by the iodo and propan-2-ol substituents in this compound may offer novel interactions with viral enzymes, making it a molecule of interest for future antiviral research.

Cardiovascular and Metabolic Disease Research

Research into the therapeutic applications of indazole derivatives has expanded to include cardiovascular and metabolic disorders. nih.gov

Cardiovascular Effects:

Indazole derivatives have demonstrated a range of beneficial cardiovascular effects in preclinical studies. nih.gov These include antiarrhythmic, antihypertensive, and antithrombotic activities. nih.gov One notable compound, YC-1, has been investigated for its potential use in circulatory disorders due to its effects on platelet aggregation and vascular contraction. nih.gov Another promising derivative, DY-9760e, has shown cardioprotective effects in models of ischemia-reperfusion injury. nih.gov

Metabolic Effects:

The pharmacological activities of indazole derivatives also extend to metabolic diseases. nih.gov Studies have reported antihyperlipidemic and anti-obesity effects for certain compounds within this class. nih.gov Synthetic cannabinoids based on an indazole-3-carboxamide core have also been studied, highlighting the interaction of this scaffold with the endocannabinoid system, which plays a role in metabolism. The diverse biological activities of the indazole nucleus suggest that this compound could be a valuable probe for investigating novel therapeutic approaches to cardiovascular and metabolic diseases.

Central Nervous System (CNS) Activity Investigations

The ability of small molecules to cross the blood-brain barrier and interact with targets in the central nervous system (CNS) has made the indazole scaffold a subject of interest in neuroscience research. nih.gov

Neuroprotective and Psychoactive Properties:

Indazole derivatives have been investigated for a variety of CNS applications. acs.org For example, some derivatives have been explored as selective inhibitors of butyrylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. researchgate.netnih.gov These compounds have shown the ability to permeate the blood-brain barrier in in-vitro models. researchgate.netnih.gov Other research has focused on 7-nitro indazole derivatives as potent inhibitors of nitric oxide synthase in the brain, an enzyme involved in neurotransmission and neuropathology. researchgate.net More recently, novel indazole derivatives have been designed as serotonergic psychedelic agents with potential applications in treating psychosis and other mental health disorders. acs.org The lipophilicity that can be conferred by the iodo-substituent in this compound may facilitate its entry into the CNS, making it a candidate for investigation in the context of neurological and psychiatric disorders.

Table 4: CNS Activity of Indazole Derivatives
Indazole Derivative ClassCNS ActivityPotential Therapeutic AreaReference
Substituted indazolesButyrylcholinesterase inhibitionAlzheimer's disease researchgate.netnih.gov
7-Nitro indazole derivativesNitric oxide synthase inhibitionNeurological disorders researchgate.net
Novel indazole derivativesSerotonergic psychedelic agentsPsychosis, mental illness acs.org

Mechanistic Elucidation in Indazole Chemistry and Biology

Understanding Reaction Mechanisms in Indazole Synthesis

The synthesis of functionalized indazoles such as 2-(6-iodo-1H-indazol-3-yl)propan-2-ol involves a series of complex chemical transformations. Elucidating the mechanisms of these reactions is fundamental to optimizing synthetic routes and accessing novel derivatives.

Examination of Radical Pathways in Indazole Formation

The formation of the indazole ring system can proceed through various mechanistic pathways, including those involving radical intermediates. One notable method is the silver(I)-mediated intramolecular oxidative C-H bond amination. nih.gov Preliminary mechanistic studies of similar transformations suggest a plausible pathway initiated by a single electron transfer (SET) from the substrate to the silver(I) oxidant. acs.org This process generates a nitrogen-centered radical intermediate. nih.govacs.org Subsequent intramolecular cyclization and further oxidation steps lead to the formation of the aromatic indazole core. While specific studies on this compound are not detailed, this radical-mediated pathway represents a viable strategy for the construction of the core 1H-indazole structure.

The involvement of radical species is also supported by computational and experimental studies on other C-H functionalization reactions, which indicate that high-energy radicals can mediate the cleavage of C-H bonds, a key step in many cyclization reactions. researchgate.net

Mechanistic Insights into C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis and functionalization of heterocyclic compounds, including indazoles. mdpi.com These reactions offer an efficient way to form carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. rsc.org The mechanism for these transformations often involves the formation of a metallacycle intermediate. mdpi.com

For instance, in rhodium-catalyzed reactions, a rhodacycle can be generated through the coordination of the substrate to the metal center, followed by C-H activation. mdpi.com This intermediate can then react with various coupling partners. The functionalization at the C3 position of the indazole ring, where the propan-2-ol group is located in the target molecule, can be achieved through such C-H activation strategies. While many studies rely on mechanisms established for precious metals, recent research has focused on elucidating the specific pathways for more abundant base metals like iron, cobalt, and manganese. doaj.org The innate reactivity of indoles and related heterocycles can be exploited for selective C-H functionalization, providing a direct route to modified structures. nih.gov

Table 1: Examples of Metal-Catalyzed C-H Activation in Heterocycle Synthesis
Catalyst SystemSubstrate TypeKey Mechanistic StepProduct TypeReference
Rhodium/CopperImidatesFormation of Rhodacycle Intermediate1H-Indazoles mdpi.com
Cp*Rh(III)Imidates and AzidesMigratory Insertion into Rh-N bondIndazoles mdpi.com
Silver(I)ArylhydrazonesSingle Electron Transfer (SET)1H-Indazoles acs.org

Exploration of Nucleophilic Substitution and Ring Transformation Mechanisms

The presence of an iodine atom at the C6 position of this compound makes nucleophilic aromatic substitution (SNAr) a key reaction for further functionalization. In SNAr reactions, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. dalalinstitute.com The classical mechanism involves a two-step addition-elimination sequence via a discrete Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analysis suggest that many SNAr reactions may proceed through a concerted mechanism, challenging the long-held two-step model. nih.gov

The reactivity of the 6-iodo-1H-indazole core towards nucleophiles allows for the introduction of a wide array of functional groups, which is a common strategy in the synthesis of complex pharmaceutical agents like Axitinib, which also contains a substituted indazole core. chemicalbook.com Ring transformation reactions, while less common, can also occur under specific conditions, potentially leading to the formation of other heterocyclic systems. Intramolecular nucleophilic substitution reactions are particularly favored when they result in the formation of stable five- or six-membered rings. pressbooks.pub

Decoding Molecular Mechanisms of Biological Action

Indazole derivatives are known to exhibit a wide range of biological activities, often by interacting with specific proteins and modulating their function. Understanding these interactions at a molecular level is critical for drug design and development.

Investigations into Specific Pathway Inhibition and Modulation

The indazole scaffold is a recognized "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. researchgate.net Many indazole-containing compounds exert their biological effects by inhibiting specific kinases, which are key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer. google.com For example, pazopanib, an indazole-based drug, is a multi-targeted receptor tyrosine kinase inhibitor. nih.gov

Derivatives of 1H-indazole have been synthesized and evaluated for their ability to inhibit various kinases, demonstrating the versatility of this scaffold. researchgate.net The substituents on the indazole ring play a crucial role in determining the potency and selectivity of inhibition. The 6-iodo and 3-(propan-2-ol) groups on this compound would be expected to form specific interactions within the ATP-binding pocket of a target kinase, thereby modulating its activity and interrupting downstream signaling pathways responsible for cell proliferation. google.com

Table 2: Indazole Derivatives as Kinase Inhibitors
Indazole-based DrugTarget Kinase FamilyTherapeutic ApplicationReference
PazopanibTyrosine KinaseAnticancer nih.gov
AxitinibTyrosine KinaseAnticancer chemicalbook.com
EntrectinibTropomyosin Receptor Kinase (Trk)Anticancer researchgate.net
GranisetronSerotonin 5-HT3 ReceptorAntiemetic nih.gov

Analysis of Receptor Binding and Activation Mechanisms at a Molecular Level

The molecular mechanism of action for many indazole-based drugs involves direct binding to the active site of a target receptor or enzyme. For kinase inhibitors, this typically involves interactions with the ATP-binding site. The iodine atom on this compound can form halogen bonds, which are increasingly recognized as important non-covalent interactions in protein-ligand binding. The tertiary alcohol group can act as both a hydrogen bond donor and acceptor, further anchoring the molecule within the binding site.

The synthesis of Axitinib, for example, starts from 6-iodo-1H-indazole, which is eventually elaborated into a molecule that potently inhibits vascular endothelial growth factor (VEGF) receptors. chemicalbook.com This inhibition prevents the downstream signaling that leads to angiogenesis, a critical process in tumor growth. Molecular docking studies on other indazole derivatives have helped to elucidate the specific amino acid residues involved in binding and have guided the design of more potent and selective inhibitors. researchgate.net It is through these specific, molecular-level interactions that compounds like this compound are hypothesized to exert their biological effects.

Future Research Directions and Innovative Trajectories

Rational Design and Synthesis of Novel Indazole-Based Chemical Entities

The rational design of new chemical entities based on the indazole scaffold is a cornerstone of future drug discovery efforts. This approach relies on understanding the structure-activity relationships (SAR) to make targeted modifications to a lead compound, thereby enhancing its potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netpatsnap.combiosolveit.de For derivatives of 2-(6-iodo-1H-indazol-3-yl)propan-2-ol, future research will likely focus on systematic modifications at various positions of the indazole ring.

Key strategies in the rational design and synthesis of novel indazole analogs include:

Structure-Activity Relationship (SAR) Exploration : A fundamental aspect of lead optimization is the systematic modification of the lead compound's structure to identify key functional groups responsible for its biological activity. patsnap.comnih.gov For the this compound scaffold, this would involve synthesizing analogues with different substituents on the benzene (B151609) ring portion of the indazole core to explore their impact on target binding and efficacy. nih.govnih.gov

Fragment-Based Drug Design (FBDD) : This technique involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining them to produce a lead with higher affinity. nih.gov Future work could use the indazole core of this compound as a starting fragment, exploring how different chemical additions affect its interaction with various therapeutic targets, such as protein kinases. nih.govnih.gov

Bioisosteric Replacement : This strategy involves substituting a functional group within the molecule with a chemically similar group to improve biological activity, selectivity, or pharmacokinetic properties. patsnap.com For instance, the iodo- group at the 6-position could be replaced with other halogens or functional groups to modulate the compound's properties. Indazoles themselves are often considered effective bioisosteres for indoles and phenols, frequently offering superior metabolic stability and oral bioavailability. nih.govacs.org

Design StrategyDescriptionApplication to Indazole DerivativesKey Findings/Potential
Structure-Activity Relationship (SAR) Systematically modifying a compound's structure to determine which parts are responsible for its biological effects. nih.govresearchgate.netAltering substituents on the indazole ring to improve activity against targets like DNA gyrase or protein kinases. nih.govnih.govIdentification of key positions (e.g., C3, C5, C6) where modifications significantly enhance potency and selectivity. nih.govnih.gov
Fragment-Based Drug Design (FBDD) Building high-affinity ligands by starting with small, low-affinity fragments that bind to the target. nih.govUsing the indazole nucleus as a core fragment and elaborating its structure to target specific enzymes like Polo-like kinase 4 (PLK4). nih.govYielded highly potent and selective inhibitors, demonstrating the indazole scaffold's utility as a foundation for novel drug candidates. nih.gov
Bioisosteric Replacement Exchanging one functional group for another with similar physical and chemical properties to enhance desired characteristics. patsnap.comReplacing the indole (B1671886) ring in known bioactive molecules with an indazole ring to improve pharmacokinetic profiles. nih.govacs.orgIndazole analogs often show improved plasma clearance and metabolic stability compared to their indole counterparts. nih.govacs.org
Scaffold Hopping Identifying novel scaffolds with similar 3D arrangements of functional groups to a known active compound. researchgate.netDiscovering new classes of indazole derivatives as glucagon (B607659) receptor (GCGR) antagonists based on existing, structurally different leads. researchgate.netLed to the discovery of potent GCGR antagonists with excellent pharmacokinetic properties and potential for treating type II diabetes. researchgate.net

Integration of Advanced Computational and Chemoinformatics Methodologies in Lead Discovery

The integration of computational chemistry and chemoinformatics has become indispensable in modern drug discovery, offering a rapid and cost-effective means to screen vast chemical libraries and optimize lead compounds. patsnap.comnih.govnih.gov These in silico techniques are crucial for prioritizing synthetic efforts and predicting the properties of novel indazole derivatives before they are synthesized. ontosight.airesearchgate.net

Future research trajectories for indazole-based compounds like this compound will increasingly rely on:

In Silico Screening : Virtual high-throughput screening (HTS) uses docking simulations to assess the binding of large libraries of compounds against a specific biological target. nih.govmdpi.com This can identify novel indazole-based hits from millions of virtual molecules, as demonstrated in the discovery of Unc-51-Like Kinase 1 (ULK1) inhibitors. nih.gov

Molecular Docking and Dynamics : These methods predict the binding orientation and affinity of a ligand to its target protein. researchgate.netdoi.org Molecular docking can elucidate the interaction mechanisms between an indazole derivative and a target's active site, guiding further structural modifications to enhance binding. nih.govresearchgate.net Molecular dynamics simulations further assess the stability of the ligand-protein complex over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of newly designed molecules, streamlining the optimization process. nih.gov

ADMET Prediction : In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the discovery phase. mdpi.com This helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity risks, reducing late-stage attrition. researchgate.net

Computational MethodDescriptionApplication in Indazole Research
Virtual High-Throughput Screening (HTS) Computationally docking large libraries of virtual compounds against a target protein to identify potential hits. nih.govIdentified initial indazole-based hits for ULK1 inhibitors, which were then optimized into highly potent molecules. nih.gov
Molecular Docking Predicts the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.netdoi.orgUsed to explore the binding mechanisms of indazole-based diarylurea derivatives as anticancer agents and to guide SAR analysis. nih.gov
Molecular Dynamics (MD) Simulation Simulates the physical movements of atoms and molecules to analyze the stability of a protein-ligand complex over time. researchgate.netConfirmed the stability of novel 1H-indazole compounds within the active site of the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net
QSAR Modeling Develops mathematical models that relate the chemical structure of compounds to their biological activity. nih.govUtilized to analyze and predict the antifungal activity of novel carboxylic acid amides containing an indazole scaffold. nih.gov
ADMET Prediction In silico prediction of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.comEmployed to evaluate the drug-likeness and toxicity risks of newly designed indazole derivatives before synthesis. researchgate.netmdpi.com

Development of Sustainable and Economically Viable Synthetic Methodologies for Indazole Production

While indazole derivatives are rare in nature, numerous synthetic routes have been developed to produce them. pnrjournal.comresearchgate.net A significant future direction is the development of green and economically viable synthetic methods that minimize environmental impact, reduce costs, and improve efficiency. ontosight.aibenthamdirect.com

Innovative and sustainable approaches to indazole synthesis include:

Green Catalysis : The use of environmentally benign catalysts is a key principle of green chemistry. Research has demonstrated the synthesis of 1H-indazoles using natural, biodegradable catalysts such as lemon peel powder, which provides good yields under mild conditions. researchgate.netbibliomed.org Another approach involves using milder and less toxic catalysts like ammonium (B1175870) chloride. samipubco.com

Alternative Energy Sources : Microwave (MW) irradiation and ultrasonic irradiation are being used to accelerate chemical reactions, often leading to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. researchgate.netheteroletters.orgnih.gov The synthesis of indazoles via MW-assisted intramolecular cyclization has been shown to reduce reaction times from hours to minutes. heteroletters.org

Flow Chemistry : Continuous flow reactors offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. A one-step synthesis of substituted indazoles has been developed using a flow reactor, providing a more sustainable production method. acs.org

Sustainable MethodDescriptionExample in Indazole SynthesisAdvantages
Natural Catalysts Using biodegradable and readily available catalysts derived from natural sources.Synthesis of 1H-indazoles using lemon peel powder as a catalyst. researchgate.netbibliomed.orgEco-friendly, low-cost, good yields. researchgate.net
Ultrasonic Irradiation (Sonochemistry) Using high-frequency sound waves to initiate and accelerate chemical reactions. nih.govSynthesis of 1H-indazoles from aromatic aldehydes and hydrazine (B178648) hydrate (B1144303) under ultrasonic irradiation. researchgate.netnih.govImproved reaction rates, higher yields, milder conditions. researchgate.netnih.gov
Microwave (MW) Synthesis Using microwave energy to heat reactions, leading to rapid temperature increases.Condensation and intramolecular cyclization to form indazoles, reducing reaction time from hours to minutes. heteroletters.orgDrastically reduced reaction times, cleaner reactions, high yields. heteroletters.org
Flow Chemistry Performing chemical reactions in a continuous flowing stream rather than in a batch.A general, one-step synthesis of substituted indazoles has been developed using flow reactors. acs.orgEnhanced safety, scalability, and process control; supports sustainable production. acs.org
Grinding Protocol Performing reactions by grinding solids together, often with a catalyst and minimal solvent.An eco-friendly grinding method using NH4Cl in ethanol (B145695) for 1-H-indazole synthesis. samipubco.comGreener (less solvent), simple procedure, short reaction times, high yields. samipubco.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(6-iodo-1H-indazol-3-yl)propan-2-ol?

The synthesis typically involves multi-step halogenation and coupling reactions. A common approach includes:

  • Halogenation: Introducing iodine at the 6-position of the indazole ring using iodine sources (e.g., NIS) under electrophilic substitution conditions.
  • Propan-2-ol attachment: Alkylation or nucleophilic substitution to introduce the propan-2-ol group at the 3-position.
  • Purification: Crystallization or chromatography to isolate the compound.
    Key challenges include regioselectivity for iodine placement and steric hindrance during alkylation. Optimization may require temperature control (e.g., −20°C for iodination) and catalysts like Pd for coupling reactions .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

  • 1H/13C NMR: Confirm the presence of the indazole NH proton (δ 10–12 ppm) and propan-2-ol hydroxyl (broad peak at δ 1–5 ppm). The iodine atom induces deshielding in adjacent protons.
  • 2D NMR (HSQC, HMBC): Assign coupling between the indazole ring and propan-2-ol group. For example, HMBC correlations between the indazole C3 and propan-2-ol methyl groups validate connectivity.
  • 19F/125Te (if analogs exist): Not applicable here, but similar halogen-substituted analogs use isotopic analysis for validation .

Advanced Research Questions

Q. How to address contradictory bioactivity data across studies for this compound?

Contradictions may arise from:

  • Purity discrepancies: Use HPLC-MS (≥95% purity) and elemental analysis (C, H, N, I quantification) to verify batch consistency.
  • Assay variability: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Solubility effects: Test in multiple solvents (DMSO, PBS) and use surfactants to mitigate aggregation.
  • Structural analogs: Compare with 6-bromo or 6-chloro indazole derivatives to isolate iodine-specific effects .

Q. What crystallographic strategies are effective for resolving its crystal structure?

  • Heavy atom advantage: The iodine atom facilitates phasing via SAD/MAD methods. Use SHELXC/D/E for initial phasing and SHELXL for refinement .
  • Data collection: High-resolution (<1.0 Å) X-ray data at low temperature (100 K) to reduce thermal motion.
  • Disorder handling: The propan-2-ol group may exhibit rotational disorder; apply restraints (DFIX, SIMU) during refinement.
  • Validation: Check R-factors (<5% Rint) and MolProbity scores for steric clashes .

Q. How to design SAR studies targeting the iodine substituent?

  • Analog synthesis: Replace iodine with Br, Cl, CF3, or methyl groups to assess halogen-dependent interactions.
  • Biological testing: Screen against kinase targets (e.g., JAK2, EGFR) to evaluate iodine’s role in hydrophobic pocket binding.
  • Computational modeling: Use DFT to calculate electrostatic potential maps, highlighting iodine’s polarizability and steric bulk .

Q. What analytical techniques quantify iodine content and stability?

  • ICP-MS: Quantify iodine with detection limits <1 ppb.
  • XPS: Confirm oxidation state (I⁰ vs. I⁻) and assess degradation products.
  • Stability studies: Perform accelerated aging (40°C/75% RH) with LC-MS monitoring for deiodination .

Methodological Recommendations

Q. Experimental design for in vitro potency studies

  • Dose range: 0.1–100 µM, with controls (DMSO, positive inhibitors).
  • Assay replication: Triplicate readings across 3 independent experiments.
  • Counter-screens: Test selectivity against related targets (e.g., indazole-binding kinases) to rule off-target effects .

Q. Handling solubility challenges in biological assays

  • Co-solvents: Use ≤0.1% DMSO to maintain cell viability.
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins for improved aqueous dispersion.
  • Dynamic Light Scattering (DLS): Monitor particle size to confirm monodispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.